molecular formula C15H25N B6361701 Butyl({[4-(2-methylpropyl)phenyl]methyl})amine CAS No. 1240568-62-0

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine

Cat. No.: B6361701
CAS No.: 1240568-62-0
M. Wt: 219.37 g/mol
InChI Key: SXHVGGPXFLQATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine is an organic compound with the molecular formula C15H25N It is a derivative of butylamine, where the butyl group is substituted with a phenyl ring that is further substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine typically involves the alkylation of butylamine with a suitable benzyl halide derivative. One common method is the reaction of butylamine with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine can be compared with other similar compounds, such as:

    Butylbenzylamine: Lacks the 2-methylpropyl group, making it less sterically hindered.

    Isobutylbenzylamine: Has a different alkyl group, which can affect its reactivity and interactions.

    Phenylbutylamine: Lacks the benzyl substitution, leading to different chemical properties.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVGGPXFLQATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.